[(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride
Overview
Description
“[(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride” is a chemical compound with the empirical formula C8H10Cl2FN3. It has a molecular weight of 238.09 . The compound is typically in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8FN3.2ClH/c9-5-1-2-6-7(3-5)12-8(4-10)11-6;;/h1-3H,4,10H2,(H,11,12);2*1H . This indicates that the compound contains a benzimidazole ring with a fluorine atom at the 5th position and a methylamine group attached to the 2nd position of the benzimidazole ring .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The compound’s InChI key is BNAYMHMLRWAORU-UHFFFAOYSA-N .Safety and Hazards
Future Directions
The future directions for “[(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride” and similar compounds largely depend on the results of ongoing research. Benzimidazole derivatives are being extensively studied for their potential therapeutic applications . As more research is conducted, we can expect to gain a better understanding of these compounds and their potential uses.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit potent antibacterial activities , suggesting that this compound may also target bacterial cells.
Biochemical Pathways
Given its potential antibacterial activity , it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.
Result of Action
Based on its potential antibacterial activity , it may lead to the death of bacterial cells or inhibit their growth.
properties
IUPAC Name |
(6-fluoro-1H-benzimidazol-2-yl)methanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3.2ClH/c9-5-1-2-6-7(3-5)12-8(4-10)11-6;;/h1-3H,4,10H2,(H,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAYMHMLRWAORU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.